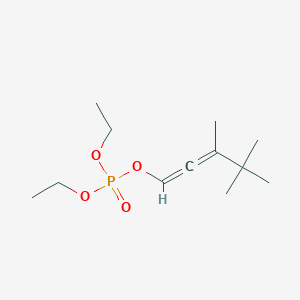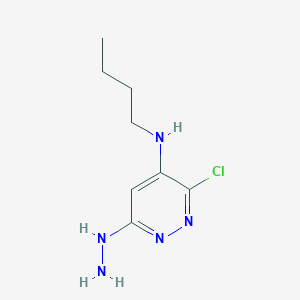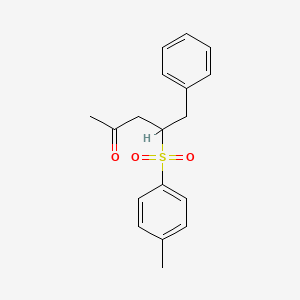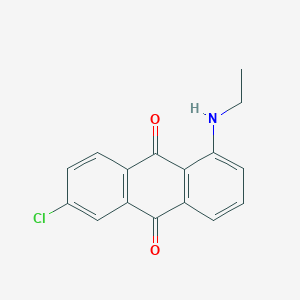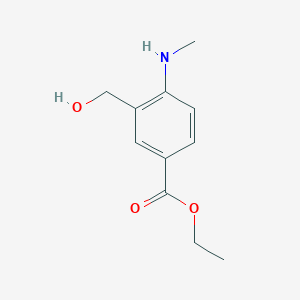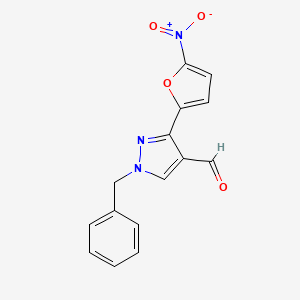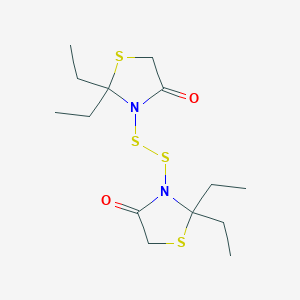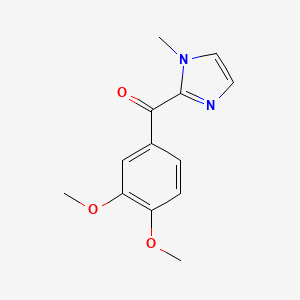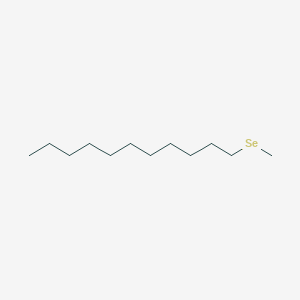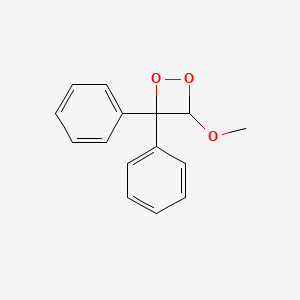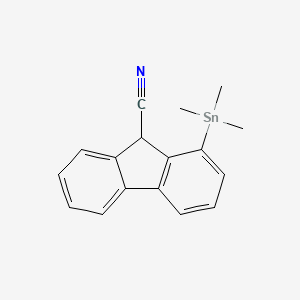
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is an organic compound that features a nitro group, a propanoyloxy group, and a carboximidoyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride can be achieved through a multistep process involving nitration, esterification, and chlorination reactions. The general steps are as follows:
Nitration: The nitration of benzene to introduce the nitro group can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at a temperature range of 50-60°C.
Chlorination: The final step involves the conversion of the carboximidoyl group to its chloride form using thionyl chloride or phosphorus trichloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester and chloride groups can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Amino Derivatives: From reduction of the nitro group.
Carboxylic Acids and Alcohols: From hydrolysis of ester and chloride groups.
Wissenschaftliche Forschungsanwendungen
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Medicinal Chemistry:
Biological Studies: Used as a probe or reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester and chloride groups can participate in hydrolysis reactions, releasing active species that can further react with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzoyl Chloride: Similar structure but lacks the propanoyloxy group.
N-(Propanoyloxy)benzene-1-carboximidoyl Chloride: Lacks the nitro group.
3-Nitrobenzene-1-carboximidoyl Chloride: Lacks the propanoyloxy group.
Eigenschaften
CAS-Nummer |
61101-57-3 |
|---|---|
Molekularformel |
C10H9ClN2O4 |
Molekulargewicht |
256.64 g/mol |
IUPAC-Name |
[[chloro-(3-nitrophenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H9ClN2O4/c1-2-9(14)17-12-10(11)7-4-3-5-8(6-7)13(15)16/h3-6H,2H2,1H3 |
InChI-Schlüssel |
RFRAAHVNVOOZSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
